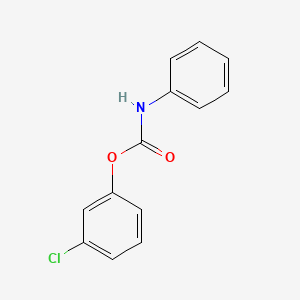
M-Chlorophenyl carbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
M-Chlorophenyl carbanilate can be synthesized through the reaction of 3-chlorophenyl isocyanate with isopropyl alcohol . The reaction typically occurs under mild conditions and yields the desired product with high purity. The process involves the nucleophilic attack of the isocyanate group by the hydroxyl group of isopropyl alcohol, forming the carbanilate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
化学反应分析
Types of Reactions
M-Chlorophenyl carbanilate undergoes various chemical reactions, including:
Hydrolysis: In the presence of alkaline conditions, this compound can hydrolyze to form 3-chloroaniline and isopropyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-chloroaniline and isopropyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学研究应用
M-Chlorophenyl carbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on microbial activity and degradation of polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential use in drug design and as a therapeutic agent.
Industry: Employed as a herbicide to control weed growth in agricultural settings.
作用机制
The mechanism of action of M-Chlorophenyl carbanilate involves its interaction with specific molecular targets. For instance, as a herbicide, it inhibits the growth of weeds by interfering with their metabolic processes. The compound can disrupt cellular respiration and energy production, leading to the death of the target organisms .
相似化合物的比较
Similar Compounds
4-Chlorophenyl carbanilate: Similar in structure but with the chlorine atom in the para position.
Carbonyl cyanide m-chlorophenylhydrazone: Another compound with a chlorophenyl group, used as a microbial respiratory inhibitor.
Uniqueness
M-Chlorophenyl carbanilate is unique due to its specific substitution pattern and its effectiveness as a herbicide. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound .
属性
CAS 编号 |
16400-09-2 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
(3-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-4-8-12(9-10)17-13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
InChI 键 |
MWWXLTUEDSEXFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


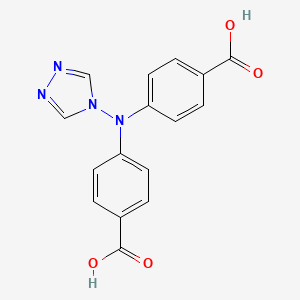
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)

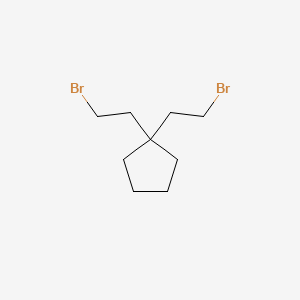
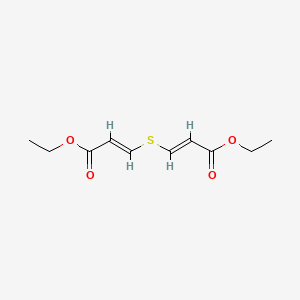
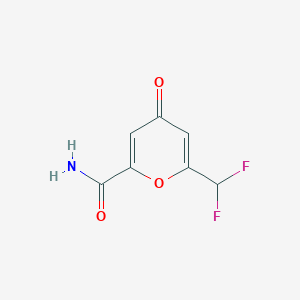
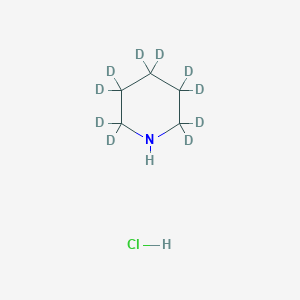
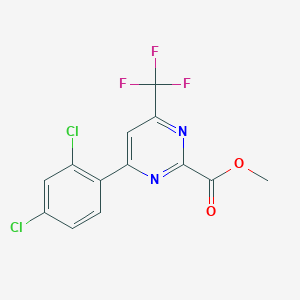
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

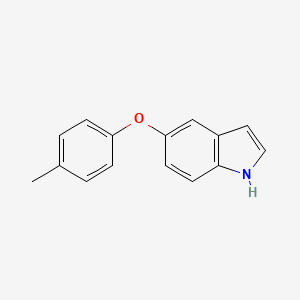
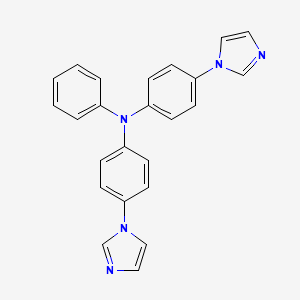
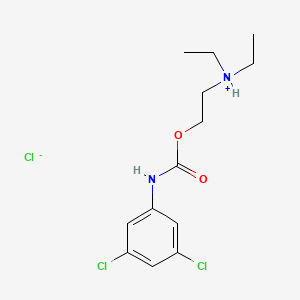
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
